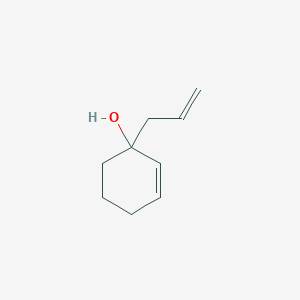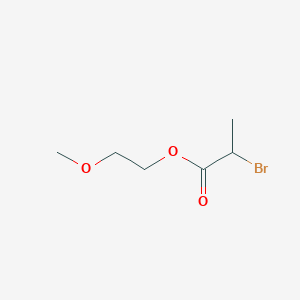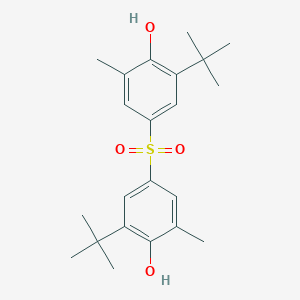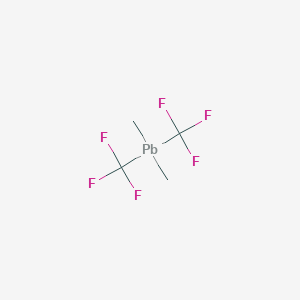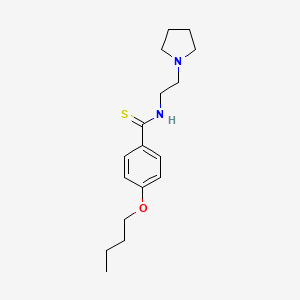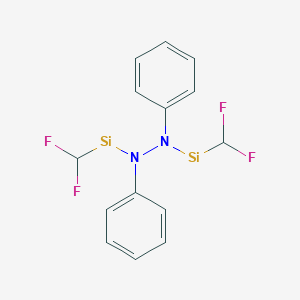
N-(2-Acrylamidoethyl)triethylammonium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Acrylamidoethyl)triethylammonium iodide: is a quaternary ammonium compound with the molecular formula CH2=CHCONHCH2CH2N(CH2CH3)3+I− and a molecular weight of 326.22 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Acrylamidoethyl)triethylammonium iodide typically involves the reaction of acrylamide with triethylamine in the presence of iodine . The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity .
化学反应分析
Types of Reactions: N-(2-Acrylamidoethyl)triethylammonium iodide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the iodide ion.
Polymerization Reactions: The acrylamide group allows the compound to undergo polymerization, forming polyacrylamide derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include and .
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are used under controlled temperature conditions.
Major Products Formed:
Substitution Reactions: The major products include substituted ammonium compounds.
Polymerization Reactions: The major products are polyacrylamide derivatives.
科学研究应用
N-(2-Acrylamidoethyl)triethylammonium iodide has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polyacrylamide gels for electrophoresis and chromatography.
Biology: Employed in the preparation of hydrogels for drug delivery systems and tissue engineering.
Industry: Utilized in the production of water-soluble polymers for wastewater treatment and as a flocculant.
作用机制
The mechanism of action of N-(2-Acrylamidoethyl)triethylammonium iodide involves its interaction with various molecular targets. The compound’s quaternary ammonium group allows it to interact with negatively charged surfaces, such as cell membranes, leading to its antimicrobial properties . Additionally, the acrylamide group enables the compound to form cross-linked networks, making it useful in hydrogel formation .
相似化合物的比较
- N-(2-Acrylamidoethyl)trimethylammonium chloride
- N-(2-Acrylamidoethyl)dimethylammonium bromide
Comparison: N-(2-Acrylamidoethyl)triethylammonium iodide is unique due to its iodide ion, which imparts distinct reactivity compared to its chloride and bromide counterparts. The presence of the iodide ion enhances its nucleophilicity, making it more reactive in substitution reactions .
属性
CAS 编号 |
66456-25-5 |
|---|---|
分子式 |
C11H23IN2O |
分子量 |
326.22 g/mol |
IUPAC 名称 |
triethyl-[2-(prop-2-enoylamino)ethyl]azanium;iodide |
InChI |
InChI=1S/C11H22N2O.HI/c1-5-11(14)12-9-10-13(6-2,7-3)8-4;/h5H,1,6-10H2,2-4H3;1H |
InChI 键 |
XXGQPGNQRDOVCR-UHFFFAOYSA-N |
规范 SMILES |
CC[N+](CC)(CC)CCNC(=O)C=C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[1,1'-Biphenyl]-4-yl bis(2,5-dimethylphenyl) phosphite](/img/structure/B14479775.png)

